N-[2-(1H-indol-3-yl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c25-21(23-10-6-16-14-24-19-4-2-1-3-18(16)19)15-5-9-22-20(13-15)27-17-7-11-26-12-8-17/h1-5,9,13-14,17,24H,6-8,10-12H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKXSOFPFQJXQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=CC(=C2)C(=O)NCCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide typically involves the coupling of tryptamine derivatives with pyridine carboxylic acids. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include:
Solvent: Dichloromethane or dimethylformamide
Temperature: Room temperature to 40°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several pharmacologically active amides and indole derivatives. Below is a comparative analysis based on molecular features, synthesis, and reported activities:
Key Observations:
Backbone Diversity: The target compound’s pyridine-4-carboxamide scaffold contrasts with the imidazolidinone (ZINC12894491) and pyrazolopyridine (CAS 1324098-61-4) cores of analogs. These differences influence binding specificity; for example, imidazolidinones are associated with protease inhibition, while pyridine carboxamides often target kinases or GPCRs . The oxan-4-yloxy group in the target compound may enhance solubility compared to hydrophobic substituents like 2-fluoro-biphenyl in ’s analog .
Biological Activity :
- The flurbiprofen-tryptamine hybrid () leverages a biphenyl-fluorine motif for COX inhibition, a mechanism absent in the target compound but illustrative of how substituents dictate target engagement .
- ZINC12894491 () demonstrates strong riboflavin synthase inhibition in silico, highlighting the role of chlorobenzyl groups in enhancing binding affinity .
Synthetic Accessibility :
- The target compound’s synthesis likely involves amide coupling between pyridine-4-carboxylic acid derivatives and 2-(1H-indol-3-yl)ethylamine, a strategy mirrored in ’s synthesis of flurbiprofen-tryptamine hybrids .
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide is a synthetic compound notable for its complex structure, which integrates an indole moiety, a pyridine ring, and an oxane group. This unique combination contributes to its diverse biological activities, making it an area of interest in medicinal chemistry.
Chemical Structure and Properties
The compound's structure allows for significant interactions with biological targets due to the presence of aromatic systems that can engage in π-π stacking and hydrogen bonding. These interactions are crucial for its biological activity, particularly in modulating receptor functions.
| Structural Feature | Description |
|---|---|
| Indole Moiety | Known for serotonin receptor modulation |
| Pyridine Ring | Involved in various enzyme interactions |
| Oxane Group | Enhances solubility and bioavailability |
Biological Activities
Research indicates that this compound exhibits several potential therapeutic effects:
- Anti-inflammatory Properties : The compound has shown efficacy in reducing inflammation markers in various models, suggesting its potential use in inflammatory diseases.
- Anti-cancer Activity : Studies have reported that this compound can inhibit the proliferation of cancer cells. For instance, it demonstrated significant cytotoxicity against human cancer cell lines (IC50 values in the low micromolar range) .
- Neuroprotective Effects : Its ability to interact with serotonin receptors positions it as a candidate for treating mood disorders and neurodegenerative diseases .
The biological effects of this compound are primarily attributed to its interaction with specific receptors and enzymes:
- Serotonin Receptors : The indole structure is known to modulate serotonin pathways, which are critical in mood regulation and anxiety disorders.
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer progression, thereby exerting anti-cancer effects .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- A study published in Medicinal Chemistry found that derivatives of this compound had a significant impact on inhibiting tumor growth in vitro, with one derivative showing an IC50 value of 1.9 µg/mL against HCT-116 cells .
- Another research article highlighted the compound's neuroprotective properties, demonstrating its ability to prevent neuronal cell death induced by oxidative stress .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide | Indole moiety, oxane group | Anti-inflammatory properties |
| 6-Methoxyindole derivatives | Indole structure | Anticancer activity |
| Pyridinyl indoles | Pyridine ring | Neuroprotective effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
